molecular formula C9H12O2S B3031635 2,4,6-Trimethylbenzenesulfinic acid CAS No. 59057-35-1

2,4,6-Trimethylbenzenesulfinic acid

Cat. No.: B3031635
CAS No.: 59057-35-1
M. Wt: 184.26 g/mol
InChI Key: CGRMGOGJWHPCFJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfinic acid is an organic compound with the molecular formula C9H12O2S. It is a derivative of benzenesulfinic acid, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethylbenzenesulfinic acid typically involves the sulfonation of 2,4,6-trimethylbenzene. One common method includes the reaction of 2,4,6-trimethylbenzene with sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the sulfonic acid derivative . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous process involving the sulfonation of 2,4,6-trimethylbenzene using sulfur trioxide in a falling film reactor. This method allows for efficient production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylbenzenesulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4,6-Trimethylbenzenesulfinic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.

    Biology: It can be used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzenesulfinic acid involves its interaction with various molecular targets. In biochemical assays, it can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The sulfinic acid group plays a crucial role in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfinic acid: The parent compound without methyl substitutions.

    2,4,6-Trimethylbenzenesulfonic acid: The fully oxidized form of 2,4,6-Trimethylbenzenesulfinic acid.

    2,4,6-Trimethylbenzene: The hydrocarbon precursor.

Uniqueness

This compound is unique due to the presence of three methyl groups, which influence its reactivity and solubility. These substitutions make it more hydrophobic compared to benzenesulfinic acid, affecting its behavior in various chemical reactions and applications .

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRMGOGJWHPCFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310601
Record name 2,4,6-trimethylbenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59057-35-1
Record name NSC229317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229317
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trimethylbenzenesulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-TRIMETHYL-BENZENESULFINIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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